molecular formula C13H15NO B8791454 4-Hydroxy-1-phenylcyclohexane-1-carbonitrile CAS No. 38289-22-4

4-Hydroxy-1-phenylcyclohexane-1-carbonitrile

Cat. No. B8791454
CAS RN: 38289-22-4
M. Wt: 201.26 g/mol
InChI Key: FJDFZHPXHLERAM-UHFFFAOYSA-N
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Patent
US06060484

Procedure details

A cold (0° C.) solution of 4-cyano-4-phenylcyclohexanone (5.0 g, 25.1 mmol) in 30 ml of MeOH was treated with sodium borohydride (1.14 g, 30.1 mmol). The reaction mixture was stirred for 2 hours at room temperature and then concentrated in vacuo.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1)#[N:2].[BH4-].[Na+]>CO>[C:1]([C:3]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:8][CH2:7][CH:6]([OH:9])[CH2:5][CH2:4]1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C1(CCC(CC1)=O)C1=CC=CC=C1
Name
Quantity
1.14 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(#N)C1(CCC(CC1)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.